2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride typically involves the chlorination of 2-Chloro-6-fluoro-3-methoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions . Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids .
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biological Studies: It is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Material Science: It is employed in the preparation of functionalized materials with specific properties for use in sensors, catalysts, and other advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages with amines, alcohols, or thiols, respectively . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for the modification of biomolecules.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride include:
2-Chloro-6-fluorobenzene-1-sulfonyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
2-Chloro-3-methoxybenzenesulfonyl chloride: Lacks the fluoro group, which may influence its chemical properties and reactivity.
6-Fluoro-3-methoxybenzenesulfonyl chloride: Lacks the chloro group, which may alter its reactivity and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique, as these groups can influence its electronic properties and reactivity, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(10)7(6(5)8)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXRMUXMHAWJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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